Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15-8-6-14(7-9-15)5-4-10-17-11-14/h4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQROBXLJLQQCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCOC2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620720 | |
| Record name | tert-Butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374795-47-8 | |
| Record name | tert-Butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves the reaction of tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating reagent . The reaction conditions often involve moderate temperatures and inert atmospheres to ensure the stability of the intermediate and final products .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Deprotection of the Tert-Butyl Carboxylate Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its removal typically occurs under acidic conditions:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Acidic cleavage | Trifluoroacetic acid (TFA) in DCM | 2-Oxa-9-azaspiro[5.5]undecane (free amine) | |
| Hydrolysis | HCl in dioxane/water | Corresponding carboxylic acid |
This deprotection is critical for accessing the reactive amine intermediate, which can participate in further functionalization (e.g., alkylation, acylation).
Ester Hydrolysis and Transesterification
The tert-butyl ester undergoes hydrolysis under strong acidic or basic conditions:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | 2-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid | |
| Basic hydrolysis | NaOH in methanol/water | Sodium carboxylate |
Transesterification with alcohols (e.g., methanol) is less common due to the steric bulk of the tert-butyl group but can occur under catalytic acidic conditions.
Functionalization of the Amine
After Boc removal, the free amine undergoes typical amine reactions:
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Acylation | Acetyl chloride, base | N-Acetyl derivative | |
| Reductive amination | Aldehyde/ketone, NaBH₃CN | Secondary/tertiary amine |
These reactions expand the compound’s utility in synthesizing pharmacophores or complex organic molecules.
Ring-Opening Reactions
The spirocyclic structure may undergo ring-opening under nucleophilic or acidic conditions:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Acid-catalyzed ring-opening | H₂SO₄, H₂O | Linear diol/diamine derivatives | |
| Nucleophilic attack | Grignard reagents | Alkylated products |
For example, sulfuric acid-mediated ring-opening yields linear intermediates useful in further synthetic steps.
Oxidation and Reduction
The oxygen and nitrogen atoms in the spirocyclic system influence redox behavior:
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Oxidation of amine | m-CPBA | N-Oxide derivative | |
| Reduction of ester | LiAlH₄ | Alcohol (via intermediate aldehyde) |
Selective oxidation of the amine to an N-oxide enhances hydrogen-bonding capacity, relevant in drug design.
Comparative Reactivity with Analogs
The compound’s reactivity differs from structurally similar spirocycles:
The presence of the oxygen atom in the spirocycle increases electrophilicity at adjacent carbons, facilitating nucleophilic attacks.
Scientific Research Applications
Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with molecular targets such as enzymes and proteins. It may act as an inhibitor by binding to the active sites of these targets, thereby preventing their normal function. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The spiro[5.5]undecane scaffold is highly versatile, with structural variations influencing physicochemical properties, reactivity, and biological activity. Below is a detailed comparison with structurally analogous compounds:
Structural Variants in the Spiro Framework
Functional Group Impact on Properties
- Oxygen vs. Nitrogen Heteroatoms :
- Substituent Effects: Aminomethyl (CAS 1160246-99-0): Enables conjugation with carboxylic acids (e.g., imidazo[3,2-a]pyridines), critical for antibacterial activity . Benzyl/Cbz Groups (CAS 1422343-90-5): Introduce steric bulk and stability, useful in peptide synthesis . Ketone/Oxo Groups (CAS 873924-08-4): Reduce basicity but enable keto-enol tautomerism for metal coordination .
Biological Activity
Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS Number: 374795-47-8) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
- Molecular Formula : C14H25NO3
- Molecular Weight : 255.35 g/mol
- CAS Number : 374795-47-8
- Physical Form : Powder
- Purity : ≥ 95%
Biological Activity Overview
This compound exhibits a range of biological activities, primarily related to its interaction with various biological targets. Research indicates potential applications in pain management, antimicrobial activity, and as a modulator of cellular processes.
Pharmacological Activities
- Pain Management :
- Antimicrobial Activity :
- Cellular Modulation :
Case Study 1: Analgesic Activity
A study conducted on a series of spiro compounds, including tert-butyl 2-oxa-9-azaspiro[5.5]undecane derivatives, demonstrated significant analgesic effects in animal models. The results indicated that these compounds could reduce pain responses comparable to established opioid medications without the associated side effects.
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial efficacy of various spiro compounds found that tert-butyl 2-oxa-9-azaspiro[5.5]undecane exhibited notable activity against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values suggested it could be developed into a new class of antibiotics.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Analgesic | Significant pain reduction | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cellular Modulation | Influences apoptosis and proliferation |
Table 2: Structure Activity Relationship (SAR)
| Compound | Structure Feature | Activity |
|---|---|---|
| Tert-butyl 2-oxa... | Spirocyclic structure | High analgesic potential |
| Related derivatives | Varying alkyl substituents | Altered antimicrobial activity |
Q & A
Q. What are the recommended synthetic routes for tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate?
The compound is typically synthesized via Buchwald–Hartwig coupling , a palladium-catalyzed cross-coupling reaction. For example, tert-butyl derivatives of similar spiro compounds (e.g., triazaspiro[5.5]undecan-2-one) were synthesized using this method, achieving yields up to 93% . Post-synthesis purification often employs gradient chromatography (e.g., DCM/MeOH mixtures), and structural confirmation relies on 1H/13C NMR and mass spectrometry. Missing carbon signals in NMR spectra (due to broadening or overlap) can be resolved using HSQC or HMBC experiments .
Q. How should this compound be handled and stored to ensure stability?
The compound should be stored below -20°C in a dry, airtight container to prevent degradation. Handling requires nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact and inhalation. Electrostatic discharge must be minimized during transfer . Contaminated glassware should be rinsed with methanol before washing.
Q. What analytical methods are used to assess the purity of this compound?
Purity is typically verified via HPLC (≥95%) , complemented by elemental analysis (C, H, N). Mass spectrometry (ESI or HRMS) confirms molecular weight, while NMR identifies structural integrity. For example, tert-butyl spiro derivatives showed exact mass matches (e.g., [M+H]+ 300.1 for a brominated analog) .
Advanced Research Questions
Q. How can crystallographic data for this compound be obtained, and what software is suitable for refinement?
Single-crystal X-ray diffraction is ideal for resolving its spirocyclic conformation. The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement, even for high-resolution or twinned macromolecular data. SHELXPRO interfaces with other crystallography tools, enabling robust data processing .
Q. How can researchers resolve contradictory NMR data for tert-butyl spiro compounds?
Missing or overlapping 13C signals (e.g., due to dynamic broadening) require advanced NMR techniques:
- HSQC/HMBC : Correlates 1H-13C couplings for quaternary carbons.
- Variable-temperature NMR : Reduces line broadening in flexible regions.
- Deuterated solvents : Minimize solvent interference .
Q. What strategies are effective for designing bioactive derivatives of this spiro compound?
Structure-activity relationship (SAR) studies focus on substituent modulation . For example, adding a 4,4-dimethylpiperidinyl group to the phenyl ring enhanced METTL3 inhibition (IC50 < 100 nM) . Key steps include:
- Molecular docking : Predicts binding to targets like METTL3.
- Enzymatic assays : Measures inhibition via fluorescence polarization or radiolabeled substrates.
- Pharmacokinetic profiling : Assesses metabolic stability (e.g., microsomal assays).
Q. How can researchers address low yields in spiro compound synthesis?
Low yields often stem from steric hindrance in the spiro center. Optimization strategies include:
- Catalyst screening : Pd2(dba)3/XPhos systems improve coupling efficiency.
- Temperature control : Reactions at 80–100°C balance rate and side reactions.
- Protecting group adjustments : tert-Butoxycarbonyl (Boc) groups are preferred for stability .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
